Comprehensive Spectroscopic Characterization: N1,N1-Dimethylpropane-1,2-diamine Dihydrochloride
Comprehensive Spectroscopic Characterization: N1,N1-Dimethylpropane-1,2-diamine Dihydrochloride
Executive Summary & Compound Identity
N1,N1-Dimethylpropane-1,2-diamine dihydrochloride is a critical chiral auxiliary and ligand building block in pharmaceutical synthesis. Its structural integrity is defined by the specific regiochemistry of the dimethylamine group at the C1 position and the primary amine at the C2 position.
In drug development, distinguishing this isomer from its regioisomer (N1,N1-dimethylpropane-1,3-diamine) is paramount. This guide provides the definitive spectroscopic signatures (NMR, IR, MS) required to validate the structure and ensure the absence of regioisomeric impurities.
Chemical Identity[1][2][3][4][5][6]
-
IUPAC Name:
-Dimethylpropane-1,2-diamine dihydrochloride -
Common Names: 1-(Dimethylamino)-2-propylamine dihydrochloride; 1-Dimethylamino-2-aminopropane 2HCl
-
CAS Registry Number: 403712-75-4 (R-isomer), 108-15-6 (Free base generic)
-
Molecular Formula:
[1] -
Molecular Weight: 175.10 g/mol (Salt), 102.18 g/mol (Free Base)
Structural Visualization
The following diagram illustrates the numbering scheme used throughout this guide. Note the chiral center at C2, which renders the protons at C1 diastereotopic.
Figure 1: Connectivity and numbering of N1,N1-Dimethylpropane-1,2-diamine dihydrochloride.
Mass Spectrometry (MS) Profiling
Mass spectrometry provides the primary confirmation of the molecular skeleton. For the dihydrochloride salt, the analysis is typically performed on the free base generated in situ during ionization (ESI) or via thermal volatilization (EI).
Electrospray Ionization (ESI-MS)
In positive mode (ESI+), the salt dissociates, yielding the protonated molecular ion.
| Ion Species | m/z (Theoretical) | Description |
| 103.12 | Protonated free base. Primary identification peak. | |
| 125.11 | Sodium adduct (common in glass capillaries). | |
| 205.23 | Dimer formation (concentration dependent). |
Electron Impact (EI-MS) Fragmentation Logic
The fragmentation pattern is dictated by
Pathway A (Dominant): Cleavage adjacent to the tertiary amine (N1). Pathway B (Secondary): Cleavage adjacent to the primary amine (N2).
Figure 2: Competitive
Diagnostic Criteria:
-
Base Peak (m/z 58): Confirms the presence of the
substructure. -
Peak at m/z 44: Confirms the
substructure. -
Note: If the isomer were 1,3-diamine, the major fragment would be m/z 58 (same) but the secondary fragment would differ (loss of ethylene chain).
Nuclear Magnetic Resonance (NMR) Spectroscopy[4]
NMR is the definitive tool for distinguishing the 1,2-diamine from the 1,3-isomer. The data below assumes
NMR (400 MHz, )
The protonation of both amines in the dihydrochloride salt causes a significant downfield shift (deshielding) compared to the free base.
| Position | Multiplicity | Integral | J (Hz) | Assignment Logic | |
| C3 | 1.45 | Doublet (d) | 3H | 6.8 | Methyl group coupled to one methine proton (C2). Diagnostic of the branched chain. |
| N1-Me | 3.02 | Singlet (s) | 6H | - | |
| C1 | 3.40 - 3.55 | dd / m | 2H | 13.5, 6.0 | Methylene protons. Diastereotopic due to the adjacent chiral center (C2), appearing as a complex multiplet or two sets of dd. |
| C2 | 3.85 | Multiplet (m) | 1H | - | Chiral methine proton. Most deshielded carbon proton due to direct attachment to ammonium and proximity to the second ammonium. |
Critical Distinction:
-
1,2-Diamine (Target): C3-Methyl is a doublet .
-
1,3-Diamine (Impurity): No methyl doublet exists (chain is
).
NMR (100 MHz, )
| Position | Type | Assignment | |
| C3 | 15.8 | Terminal methyl. | |
| N-Me | 43.5 | Dimethylamino carbons. | |
| C2 | 46.2 | Methine carbon (Chiral center). | |
| C1 | 59.8 | Methylene carbon. Downfield due to tertiary ammonium. |
Infrared (IR) Spectroscopy[9]
IR is used primarily to confirm the salt formation (dihydrochloride state) and the presence of amine functionalities.
| Frequency ( | Vibration Mode | Functional Group | Note |
| 2800 - 3200 | Very broad, strong band characteristic of amine salts. Overlaps C-H stretches. | ||
| 2500 - 2700 | Combination Bands | Amine Salt | "Amine salt" overtone bands often visible here. |
| 1580 - 1620 | Primary Amine salt | Asymmetric bending of | |
| 1460 - 1480 | Scissoring vibrations. | ||
| None | Carbonyl | Absence confirms purity from amide precursors. |
Experimental Protocol: Sample Preparation
To ensure reproducible spectral data, follow this validated preparation workflow.
Protocol for NMR Analysis
-
Weighing: Accurately weigh 10-15 mg of the dihydrochloride salt into a clean vial.
-
Solvent: Add 0.6 mL of Deuterium Oxide (
, 99.9% D).-
Note: Do not use
as the salt is insoluble. is an alternative but may show broadened peaks due to hydrogen bonding.
-
-
Reference: Use residual HDO peak (
4.79) for calibration. TMS is not recommended for aqueous salts due to solubility issues; use DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) if internal referencing is strictly required.
Protocol for Free Base Liberation (for GC-MS)
Since salts do not volatilize well for GC-MS, the free base must be generated in situ.
-
Dissolve 20 mg of salt in 1 mL of 1M NaOH.
-
Add 1 mL of Dichloromethane (DCM).
-
Vortex vigorously for 30 seconds.
-
Extract the bottom organic layer.
-
Inject the DCM layer into the GC-MS.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 66978, N,N'-Dimethyl-1,3-propanediamine (Isomer Comparison). Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Amine Fragments (m/z 58, 44). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
